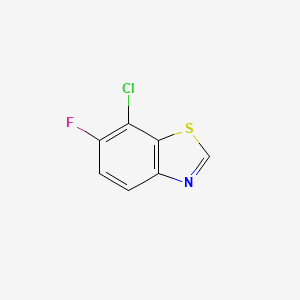

7-Chloro-6-fluoro-1,3-benzothiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H3ClFNS |

|---|---|

Molecular Weight |

187.62 g/mol |

IUPAC Name |

7-chloro-6-fluoro-1,3-benzothiazole |

InChI |

InChI=1S/C7H3ClFNS/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-3H |

InChI Key |

IAEAQKXVOBORHU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1N=CS2)Cl)F |

Origin of Product |

United States |

Synthetic Methodologies for 7 Chloro 6 Fluoro 1,3 Benzothiazole and Its Precursors

Synthesis of 2-Amino-6-fluoro-7-chloro-1,3-benzothiazole (B34186)

A primary route to obtaining the 7-Chloro-6-fluoro-1,3-benzothiazole framework is through the synthesis of its 2-amino derivative. This process typically starts with a substituted aniline (B41778) and proceeds through cyclization reactions.

The key precursor for the synthesis of 2-amino-6-fluoro-7-chloro-1,3-benzothiazole is 3-chloro-4-fluoroaniline (B193440). researchgate.netderpharmachemica.com This compound serves as the foundational building block, providing the necessary chloro and fluoro substitutions on the benzene (B151609) ring. The synthesis of 3-chloro-4-fluoroaniline itself can be achieved through various methods, often starting from 3-chloro-4-fluoronitrobenzene (B104753) via a reduction reaction. chemicalbook.comgoogle.com One common method involves catalytic hydrogenation using a Pt/C catalyst. google.com Another approach utilizes 3,4-dichloronitrobenzene, which undergoes fluorine displacement followed by hydrogenation and salt formation to yield 3-chloro-4-fluoroaniline hydrochloride. google.com

Table 1: Precursor Information

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

|---|

This interactive table provides key details about the primary precursor.

The transformation of 3-chloro-4-fluoroaniline into 2-amino-6-fluoro-7-chloro-1,3-benzothiazole is typically accomplished through a one-pot reaction involving thiocyanation and subsequent oxidative cyclization. researchgate.netderpharmachemica.com This is a common and effective method for forming the benzothiazole (B30560) ring system. indexcopernicus.comresearchgate.netrjpbcs.com

The process begins with the reaction of 3-chloro-4-fluoroaniline with potassium thiocyanate (B1210189) (KSCN) in glacial acetic acid. researchgate.netderpharmachemica.com This step forms an arylthiourea intermediate. Subsequently, bromine in glacial acetic acid is added, which acts as a catalyst to facilitate the oxidative cyclization of the thiourea (B124793) derivative. researchgate.netresearchgate.netrjpbcs.com This cyclization results in the formation of the 2-amino-6-fluoro-7-chloro-1,3-benzothiazole. researchgate.net

To maximize the yield of 2-amino-6-fluoro-7-chloro-1,3-benzothiazole, careful optimization of reaction conditions is essential. One reported synthesis yielded 75% of the desired product, which melted at 210-211°C after recrystallization. scholarsresearchlibrary.com The reaction involves stirring the mixture for an extended period, first at a low temperature and then at room temperature, followed by an overnight period to allow for precipitation. researchgate.netderpharmachemica.com The precipitate is then heated, filtered, and neutralized to isolate the final product. researchgate.netderpharmachemica.com

Glacial acetic acid is a commonly used solvent for this synthesis, providing a suitable medium for both the thiocyanation and bromination steps. researchgate.netderpharmachemica.com Temperature control is a critical factor throughout the reaction. The initial addition of reagents is carried out at a temperature below room temperature, often in an ice water bath, to manage the exothermic nature of the reaction. researchgate.netderpharmachemica.com The temperature must be carefully controlled during the addition of bromine to prevent it from rising above room temperature. researchgate.netderpharmachemica.com After the initial phase, the reaction is stirred at room temperature for several hours. researchgate.netderpharmachemica.com The final work-up involves heating the slurry to 85°C before filtration. researchgate.netderpharmachemica.com Recrystallization is often performed using a mixture of benzene and ethanol (B145695). researchgate.netderpharmachemica.com

Synthesis of Key Intermediates (e.g., 7-chloro-6-fluoro-2-hydrazinyl-1,3-benzothiazole)

The 2-amino group of the benzothiazole core provides a reactive site for further derivatization, allowing for the synthesis of various key intermediates.

The 2-amino-6-fluoro-7-chloro-1,3-benzothiazole can be converted into a variety of derivatives. For instance, it can be condensed with different substituted chloroacetamide derivatives to synthesize a series of 7-Chloro-(6-fluorobenzothiazole)-2-amino(substituted) acetanilides. researchgate.net Another important intermediate, (7-Chloro-6-fluoro-1,3-benzothiazol-2-yl)hydrazine, can be synthesized from the 2-amino compound, likely through diazotization followed by reduction, a common method for converting an amino group to a hydrazine (B178648) group. nih.goviosrjournals.org These intermediates serve as building blocks for more complex molecules with potential biological activities. researchgate.netnih.gov

Table 2: Compound Names

| Compound Name |

|---|

| 2-Amino-4,6-dimethylpyridine |

| 2-Amino-5-chlorobenzothiazole |

| 2-Amino-6-chloro-4-(trifluoromethyl)benzothiazole |

| 2-Amino-6-ethoxy-benzothiazole |

| 2-Amino-6-fluoro-7-chloro-1,3-benzothiazole |

| 2-Amino-6-fluorobenzothiazole |

| 2-Amino-6-methyl-benzothiazole |

| 2-Arylbenzothiazoles |

| 2-Chloro-6-nitrotoluene |

| 2-Mercaptobenzothiazole |

| 3,4-Dichloronitrobenzene |

| 3-Chloro-4-fluoroaniline |

| 3-Chloro-4-fluoroaniline hydrochloride |

| 3-Chloro-4-fluoronitrobenzene |

| 3-Methyl-1-phenyl-5-pyrazolone |

| 6-Fluoro-2H-benzo[d] researchgate.netnih.govoxazine-2,4(1H)-dione |

| 6-Methyl-2-heptanol |

| 7-Chloro-4,6-dinitro-2,1,3-benzoxadiazole 1-oxide |

| This compound |

| 7-Chloro-6-fluoro-2-hydrazinyl-1,3-benzothiazole |

| 7-Chloro-N-(2,6-dichlorophenyl)benzo[d]thiazole-2-amine |

| Acetanilide (B955) |

| Acetic anhydride |

| Acetone |

| Acetonitrile |

| Acyl chloride |

| Ammonium thiocyanate |

| Aniline |

| Anthranilic acid |

| Benzene |

| Benzyl (B1604629) bromide |

| Benzyltrimethylammonium tribromide |

| Bromine |

| Carbon disulfide |

| Chloroacetyl chloride |

| Diethylamine |

| Dioxane |

| Ethanol |

| Ethyl chloroacetate |

| Formaldehyde |

| Glacial acetic acid |

| Hydrazine hydrate (B1144303) |

| Phenyl hydrazine hydrochloride |

| Potassium thiocyanate |

| Pyridine |

| Sodium acetate |

| Sodium dithiocarbamate |

| Sodium persulfate |

| Thiourea |

This table lists all chemical compounds mentioned in the article.

Methods for Hydrazine Incorporation

The introduction of a hydrazine group at the 2-position of the this compound scaffold is a key step in the synthesis of various derivatives, particularly those with applications in medicinal chemistry. The primary precursor for this transformation is 2-amino-7-chloro-6-fluorobenzothiazole, which is commonly synthesized via the cyclization of 3-chloro-4-fluoroaniline. researchgate.netresearchgate.netindexcopernicus.comignited.in

One established method involves the direct reaction of 2-amino-7-chloro-6-fluorobenzothiazole with hydrazine hydrate. scholarsresearchlibrary.com For instance, reacting 2-amino-6-chlorobenzothiazole (B160215) with an excess of hydrazine hydrate (85%) in ethylene (B1197577) glycol and refluxing for four hours at 333 K yields 1-(6-chloro-1,3-benzothiazol-2-yl)hydrazine. nih.govresearchgate.net A similar strategy has been applied to the fluoro-substituted analogue, where 2-amino-7-chloro-6-fluorobenzothiazole is treated with hydrazine hydrate to produce 7-chloro-6-fluoro-2-hydrazinyl-1,3-benzothiazole. scholarsresearchlibrary.com This intermediate is often not isolated but used directly in subsequent reactions, such as condensation with acetophenones in the presence of acetic acid and ethanol to form hydrazones. scholarsresearchlibrary.com

Another approach involves converting the 2-amino group into a thiosemicarbazide (B42300) intermediate. This is achieved by dissolving 2-amino-7-chloro-6-fluorobenzothiazole in ethanol with ammonia, followed by the addition of carbon disulfide. The resulting intermediate can then be further reacted to incorporate the hydrazine functionality and build more complex heterocyclic systems like thiadiazoles. researchgate.net

The following table summarizes a typical reaction for hydrazine incorporation.

| Reactants | Reagents/Solvents | Conditions | Product | Yield | Reference |

| 2-Amino-6-chlorobenzothiazole | Hydrazine hydrate (85%), Ethylene glycol | Reflux, 4 hours at 333 K | 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine | Not specified | nih.gov |

| 2-Amino-7-chloro-6-fluorobenzothiazole, Acetophenone | Hydrazine hydrate, Glacial acetic acid, Absolute ethanol | Reflux, 13 hours | 7-Chloro-6-fluoro-2-(2-(1-phenylethylidene)hydrazinyl)-1,3-benzothiazole (Hydrazone) | Not specified | scholarsresearchlibrary.com |

Advanced Synthetic Approaches

Recent advancements in synthetic chemistry have focused on developing more efficient, cost-effective, and environmentally friendly methods for constructing the benzothiazole core. These approaches align with the principles of green chemistry and often employ novel catalytic systems.

Green Chemistry Principles in Benzothiazole Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. airo.co.in Several green strategies have been successfully applied to the synthesis of benzothiazole derivatives.

Use of Green Solvents: Traditional syntheses often rely on volatile and toxic organic solvents. Green alternatives like water, glycerol (B35011), and ionic liquids are now being employed. airo.co.inrsc.orgorgchemres.orgnih.gov For example, the one-pot synthesis of 2-arylbenzothiazoles has been achieved in glycerol at ambient temperature without a catalyst. nih.gov Water has also been used as a medium for the efficient synthesis of benzothiazole-2-thiols from 2-aminothiophenols. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating. airo.co.in The condensation of o-aminothiophenol with aldehydes, a key step in benzothiazole synthesis, can be completed in just 10 minutes under microwave irradiation. airo.co.in

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and eliminates the need for potentially hazardous solvent disposal. airo.co.in The reaction of o-aminothiophenol with ketones to form substituted benzothiazoles can be performed neat, using p-Toluene sulfonic acid as a catalyst at 100°C. airo.co.in

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. Baker's yeast has been employed to catalyze the condensation of 2-aminothiophenol (B119425) and aldehydes, providing moderate to good yields of 2-substituted benzothiazoles. indexcopernicus.com

The table below highlights some green synthetic methods for benzothiazoles.

| Method | Reactants | Catalyst/Solvent | Conditions | Key Advantage | Reference |

| Catalyst-Free Synthesis | 2-Aminothiophenols, Aromatic aldehydes | Glycerol | Ambient Temperature | Avoids toxic catalysts and solvents | nih.gov |

| Microwave-Assisted | o-Aminothiophenol, Benzaldehyde | Ethanol | 80°C, 10 minutes | Rapid reaction time | airo.co.in |

| Solvent-Free | o-Aminothiophenol, Acetone | p-Toluene sulfonic acid | 100°C, 1 hour | Reduced waste | airo.co.in |

| Aqueous Synthesis | 2-Aminothiophenols, Tetramethylthiuram disulfide | Water | Not specified | Environmentally benign solvent | rsc.org |

Catalytic Methods for Ring Formation

The formation of the thiazole (B1198619) ring is the cornerstone of benzothiazole synthesis. Modern methods frequently utilize transition metal catalysts to facilitate this cyclization, often through one-pot procedures that enhance efficiency. nih.gov

Copper Catalysis: Copper catalysts are widely used for C-S bond formation. Copper(I) and Copper(II) salts have been shown to be effective for the intramolecular cyclization of N-arylthioureas and the condensation of 2-aminobenzenethiols with nitriles. nih.govorganic-chemistry.org For instance, a copper-catalyzed method allows for the synthesis of 2-substituted benzothiazoles from 2-aminobenzenethiols and a broad range of nitriles in excellent yields. organic-chemistry.org

Palladium Catalysis: Palladium catalysts, such as Pd(OAc)₂, are effective for the intramolecular oxidative cyclization of N-aryl-N′,N′-dialkylthioureas to produce 2-(dialkylamino)benzothiazoles. nih.gov Palladium on carbon (Pd/C) has also been used for the ligand-free cyclization of o-iodothiobenzanilide derivatives at room temperature. organic-chemistry.org

Ruthenium and Nickel Catalysis: Other transition metals have also been explored. Ruthenium(III) chloride (RuCl₃) catalyzes the intramolecular oxidative coupling of N-arylthioureas, with electron-rich substrates showing higher reactivity. nih.gov Similarly, Nickel(II) catalysts have been used for the synthesis of 2-aminobenzothiazoles from N-arylthioureas. nih.gov

Iodine Catalysis: Molecular iodine can act as an inexpensive and metal-free catalyst for the synthesis of 2-aminobenzothiazoles. The reaction proceeds via an in situ formation of benzothiourea from arylisothiocyanates and amines, followed by intramolecular oxidative cyclization, using molecular oxygen as the terminal oxidant. This method is noted for its green credentials, as it avoids toxic metals and produces non-toxic byproducts. nih.gov

The following table provides an overview of various catalytic systems for benzothiazole ring formation.

| Catalyst System | Reaction Type | Substrates | Key Features | Reference |

| RuCl₃ | Intramolecular oxidative coupling | N-arylthioureas | One-pot process, up to 91% yield | nih.gov |

| Pd(OAc)₂ | Intramolecular oxidative cyclization | N-aryl-N′,N′-dialkylthioureas | Forms 2-(dialkylamino)benzothiazoles | nih.gov |

| Copper | Condensation | 2-Aminobenzenethiols, Nitriles | Wide substrate scope, excellent yields | organic-chemistry.org |

| Iodine/O₂ | Cascade reaction/Oxidative cyclization | Arylisothiocyanates, Amines | Metal-free, green oxidant (O₂) | nih.gov |

| Pd/C | Cyclization | o-Iodothiobenzanilide derivatives | Ligand-free, room temperature | organic-chemistry.org |

Chemical Transformations and Derivative Synthesis

Formation of N-Substituted Benzothiazole (B30560) Derivatives

The amino group at the 2-position of the 7-chloro-6-fluoro-1,3-benzothiazole ring is a key handle for the introduction of various substituents. This allows for the synthesis of a diverse range of N-substituted derivatives through several synthetic methodologies.

Condensation reactions between the 2-amino group of this compound and various carbonyl compounds, such as aldehydes and ketones, are a common method for synthesizing Schiff bases. These reactions are typically carried out in the presence of an acid catalyst and an appropriate solvent.

For instance, 2-amino-6-fluoro-7-chloro-(1,3)-benzothiazole can be first converted to its hydrazino derivative, which then readily reacts with aldehydes. orientjchem.org Specifically, 2-hydrazino-6-fluoro-7-chloro (1,3)-benzothiazole, formed from the reaction of the parent amine with hydrazine (B178648) hydrate (B1144303), can be treated with various aldehydes in ethanol (B145695) with a catalytic amount of hydrochloric acid to yield (substituted benzyl (B1604629) hydrazino)-6-fluoro-7-chloro-(1,3)-benzothiazole. orientjchem.org Another example involves the refluxing of N-(7-chloro-6-fluorobenzothiazol-2-yl) hydrazine carbothioamide with furfuraldehyde in ethanol to produce N-(6-fluoro-7-chlorobenzothiazol-2-yl)-2-(furan-2-yl methylene) hydrazine carbothioamide, a Schiff base. impactfactor.org

Similarly, the synthesis of 6-fluoro-2-[4-formyl-3-(substituted phenyl) pyrazol-1-yl] benzothiazoles involves the initial condensation of 6-fluorobenzothiazol-2-yl-hydrazine with appropriate methyl phenyl ketones to form the corresponding hydrazones. researchgate.net These hydrazones are then subjected to cyclization to yield the final pyrazole (B372694) derivatives. researchgate.net

These Schiff bases and hydrazones serve as important intermediates for the synthesis of other heterocyclic systems.

The 2-amino group of this compound can also react with aniline (B41778) and its derivatives. For instance, 4-fluoro-3-chloro aniline is a key starting material in the synthesis of 2-amino-6-fluoro-7-chloro (1,3)-benzothiazole itself, through a reaction with potassium thiocyanate (B1210189) in the presence of acetic acid and bromine. orientjchem.orgignited.in

Furthermore, derivatives of this compound can be synthesized by reacting the precursor with various substituted amines. One such method involves refluxing a thiazolidinone derivative of the benzothiazole with equimolar amounts of different substituted amines in dimethylformamide to generate a variety of thiozolidinone derivatives. orientjchem.org

Acylation and alkylation reactions provide another avenue for modifying the this compound scaffold. The Friedel-Crafts reaction, a fundamental method for C-C bond formation on aromatic rings, can be applied for acylation and alkylation. masterorganicchemistry.com This typically involves reacting the aromatic compound with an acyl or alkyl halide in the presence of a strong Lewis acid catalyst like aluminum chloride. masterorganicchemistry.com

In the context of benzothiazoles, a series of 7-Chloro-(6-fluorobenzothiazole)-2-amino(substituted) acetanilides have been synthesized. This was achieved by condensing 2-amino-6-fluoro-7-chlorobenzothiazole with various substituted chloroacetamide derivatives in dry 1,4-dioxane (B91453) and triethylamine. researchgate.net

Construction of Fused Heterocyclic Systems Containing the this compound Moiety

The this compound moiety can be incorporated into larger, fused heterocyclic systems. These complex structures often exhibit unique chemical and biological properties. The synthesis of these fused systems typically involves multi-step reaction sequences, starting from a functionalized this compound derivative. Fused heterobicyclic systems, particularly those with a bridgehead nitrogen atom like imidazothiazoles, have garnered significant interest in medicinal chemistry due to their wide range of physiological activities. nih.gov

The synthesis of pyrazole analogues fused to or substituted with the this compound ring is a significant area of research. A common strategy involves the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds or their equivalents. nih.gov

One reported method for preparing 3-aryl-1-(7-chloro-6-fluoro-1-benzothiazole-2yl) pyrazole derivatives starts from Schiff's bases of aromatic ketones. scholarsresearchlibrary.com These intermediates undergo cyclization with dimethylformamide and phosphorous oxychloride to form the pyrazole ring. scholarsresearchlibrary.com

Another approach involves the synthesis of 6-fluoro-2-[4-formyl-3-(substituted phenyl) pyrazol-1-yl] benzothiazoles. researchgate.net This process begins with the reaction of 6-fluoro-2-benzothiazolamine with hydrazine hydrate to produce 6-fluorobenzothiazol-2-yl-hydrazine. researchgate.net This intermediate is then condensed with appropriate methyl phenyl ketones to form hydrazones, which are subsequently cyclized using the Vilsmeier-Haack reaction to yield the final pyrazole derivatives. researchgate.net

Thiazolidinone rings can be appended to the this compound core to create novel heterocyclic compounds. The synthesis of these derivatives often involves the reaction of a Schiff base with a compound containing a thiol group, such as thioglycolic acid.

A general method for synthesizing thiazolidinone derivatives involves the cyclocondensation of a substituted aniline, a benzaldehyde, and thioglycolic acid. nih.gov In a specific example related to the title compound, 2-amino-6-fluoro-7-chloro-(1,3)-benzothiazole is first converted to a hydrazino derivative. orientjchem.org This is then reacted with various aldehydes to form Schiff bases. orientjchem.org Subsequent treatment of these Schiff bases with thioglycolic acid leads to the formation of the corresponding thiazolidinones. orientjchem.org

Another synthetic route involves the reaction of an azomethine with 2-mercaptoacetic acid. For instance, an azomethine synthesized from 2-amino-6-chloro-benzothiazole and bromobenzaldehyde can be converted to a thiazolidinone derivative. rdd.edu.iq

Modification at Halogenated Positions (e.g., Nucleophilic Aromatic Substitution)

The chlorine and fluorine atoms on the benzothiazole ring are sites for nucleophilic aromatic substitution (SNAr), allowing for further diversification of the core structure. The chlorine atom at the 7-position is particularly susceptible to displacement by nucleophiles, a reaction often facilitated by the electron-withdrawing nature of the heterocyclic system and the adjacent fluoro group.

An example of this modification is the reaction of 2-[2'-Phenyl-4'-benzidinyl-5'-oxo-imidazoline-1-yl-amino]-6-fluoro-7-chloro(1,3)benzothiazole with various aromatic amines in a solvent like dimethylformamide (DMF). This process results in the substitution of the chlorine atom at the 7-position with the corresponding amino group, yielding a range of 7-amino substituted derivatives. researchgate.net Such reactions are crucial for exploring the structure-activity relationships of these compounds.

Table 2: Nucleophilic Aromatic Substitution at C-7

| Substrate | Nucleophile | Solvent | Product |

|---|

Exploration of Structure-Activity Relationships (SAR) through Chemical Modification

The chemical modifications of the this compound scaffold have been instrumental in elucidating structure-activity relationships (SAR), particularly for antimicrobial and anticancer activities.

Research has shown that the presence and position of halogen atoms significantly influence the biological profile of these derivatives. researchgate.net For instance, the combination of a fluoro group at the 6-position and a chloro group at the 7-position on the benzothiazole ring has been identified as a key feature in compounds with promising antifungal activity. researchgate.net

Modification at the 2-position of the benzothiazole ring also plays a critical role in determining the biological activity. The synthesis of various acetanilides by condensing 2-amino-6-fluoro-7-chlorobenzothiazole with different substituted chloroacetamide derivatives has yielded compounds with notable antifungal properties. researchgate.net

Furthermore, the substitution of the chlorine at the 7-position via nucleophilic aromatic substitution provides another layer of structural diversity. The introduction of different aryl or alkyl amino groups at this position can modulate the compound's potency and selectivity. SAR studies indicate that even small changes, such as the type of substituent on the aromatic rings of the derivatives, can lead to significant differences in biological activity. nih.gov For example, in a series of benzothiazole-phenyl analogs, trifluoromethyl groups on the aromatic rings were well-tolerated by target enzymes. nih.gov These findings underscore the importance of systematic chemical modification in optimizing the therapeutic potential of this compound derivatives.

Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.

For ¹H NMR , the spectrum of 7-Chloro-6-fluoro-1,3-benzothiazole is expected to show distinct signals for the aromatic protons. The chemical shifts, coupling constants (J-values), and splitting patterns would be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as the nitrogen and sulfur heteroatoms in the benzothiazole (B30560) ring system. While specific data for the title compound is not available, analysis of related structures, such as 2-amino-7-chloro-6-fluorobenzothiazole, reveals aromatic protons in the range of δ 7.1-8.3 ppm. scholarsresearchlibrary.com The proton at position 2 of the thiazole (B1198619) ring would likely appear as a singlet at a downfield chemical shift.

¹³C NMR spectroscopy would complement the proton data by providing information on the carbon skeleton. The spectrum would display signals for each unique carbon atom in the molecule. The carbons attached to the electronegative halogen atoms (C6 and C7) and the heteroatoms (C2, C3a, C7a) are expected to be significantly deshielded, appearing at higher chemical shifts. For instance, in derivatives, the aromatic carbons of the benzothiazole core typically resonate between δ 110 and 160 ppm. scholarsresearchlibrary.com

Table 1: Anticipated NMR Data for this compound (Note: This table is predictive and based on general principles and data from related compounds, as specific experimental data is not available.)

| Analysis | Anticipated Chemical Shift (δ ppm) | Expected Multiplicity |

|---|---|---|

| ¹H NMR (H-2) | ~9.0-9.2 | s |

| ¹H NMR (Ar-H) | ~7.5-8.5 | d, dd |

| ¹³C NMR (C-2) | ~150-160 | |

| ¹³C NMR (Ar-C) | ~110-150 | |

| ¹³C NMR (C-F) | ~155-165 (d, ¹JCF) |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C=N stretching vibration of the thiazole ring, typically around 1600-1650 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring would be observed in the 1400-1600 cm⁻¹ region. The C-F and C-Cl stretching vibrations would be found in the fingerprint region, generally between 1000-1400 cm⁻¹ and 600-800 cm⁻¹, respectively. In studies of its derivatives, characteristic peaks for the benzothiazole nucleus are consistently reported in these regions. researchgate.net

Table 2: Anticipated IR Absorption Bands for this compound (Note: This table is predictive, as specific experimental data is not available.)

| Functional Group | Anticipated Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3050-3150 |

| C=N Stretch (Thiazole) | 1600-1650 |

| Aromatic C=C Stretch | 1400-1600 |

| C-F Stretch | 1000-1400 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₃ClFNS), the expected molecular weight is approximately 187.5 g/mol . The high-resolution mass spectrum would provide the exact mass, confirming the molecular formula. The mass spectrum would also show a characteristic isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio). The fragmentation pattern would provide further structural information, with expected fragments arising from the loss of chlorine, fluorine, or the thiazole ring. Mass spectral data for derivatives of this compound consistently show fragmentation patterns that align with the core benzothiazole structure. scholarsresearchlibrary.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic and heteroaromatic compounds like this compound are expected to exhibit characteristic absorption maxima (λ_max) in the UV region. The electronic transitions would likely be of the π → π* and n → π* types, associated with the conjugated benzothiazole system. While specific data for the title compound is not available, studies on its derivatives have reported UV absorption maxima, which are influenced by the substituents on the benzothiazole core. researchgate.net

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. The experimentally determined percentages are then compared with the calculated theoretical values based on the molecular formula (C₇H₃ClFNS) to confirm the purity and elemental composition of the synthesized compound. For derivatives of this compound, elemental analysis results are frequently reported and show good agreement with the calculated values, validating the successful synthesis of the target molecules. scholarsresearchlibrary.com

Table 3: Theoretical Elemental Composition of this compound

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 7 | 84.07 | 44.82% |

| Hydrogen (H) | 1.01 | 3 | 3.03 | 1.62% |

| Chlorine (Cl) | 35.45 | 1 | 35.45 | 18.90% |

| Fluorine (F) | 19.00 | 1 | 19.00 | 10.13% |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 7.47% |

| Sulfur (S) | 32.07 | 1 | 32.07 | 17.10% |

| Total | | | 187.63 | 100.00% |

Chromatographic Purity Assessment (e.g., Thin Layer Chromatography)

Chromatographic techniques are essential for assessing the purity of a synthesized compound. Thin Layer Chromatography (TLC) is a simple and rapid method to monitor the progress of a reaction and to determine the purity of the final product. For this compound, a single spot on a TLC plate developed in an appropriate solvent system would indicate a high degree of purity. The retention factor (Rf) value would be characteristic of the compound in that specific solvent system. In the synthesis of its derivatives, TLC is routinely used to monitor the reactions and confirm the formation of the product. derpharmachemica.com

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It has become a popular tool for predicting the molecular properties of benzothiazole (B30560) derivatives due to its balance of computational cost and accuracy. scirp.org

DFT calculations, particularly using the B3LYP functional with basis sets like 6-31+G(d,p) or 6-311++G(d,p), have been employed to optimize the molecular geometry of benzothiazole derivatives and to calculate various electronic properties. scirp.orgresearchgate.net These calculations provide insights into bond lengths, bond angles, and dihedral angles, which can be correlated with experimental data from techniques like X-ray crystallography. researchgate.net

Key parameters derived from DFT calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. scirp.org

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution within a molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This information is vital for predicting how the molecule will interact with other molecules, including biological targets. scirp.org

Spectroscopic Properties: DFT can be used to predict vibrational frequencies (IR and Raman spectra) and electronic transitions (UV-Visible spectra), which can then be compared with experimental results to validate the computational model. researchgate.net

Interactive Table: DFT Calculated Properties of Benzothiazole Derivatives

| Property | Description | Typical Calculation Level | Reference |

|---|---|---|---|

| Optimized Geometry | Provides the most stable 3D structure of the molecule, including bond lengths and angles. | B3LYP/6-311++G(d,p) | researchgate.net |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals, indicating chemical reactivity and stability. | B3LYP/6-31+G(d,p) | scirp.org |

| Molecular Electrostatic Potential (MEP) | A color-coded map showing the electrostatic potential on the molecule's surface, identifying regions for electrophilic and nucleophilic attack. | B3LYP/6-31+G(d,p) | scirp.org |

| Vibrational Frequencies | Theoretical prediction of infrared and Raman spectral peaks, which can be compared with experimental data for structural confirmation. | B3LYP/6-311++G(d,p) | acs.org |

| First Order Hyperpolarizability | A measure of the non-linear optical (NLO) properties of a molecule. | DFT Calculations | researchgate.net |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is extensively used in drug discovery to understand how potential drug candidates, such as derivatives of 7-Chloro-6-fluoro-1,3-benzothiazole, interact with their biological targets at the molecular level. researchgate.netbiointerfaceresearch.com

The process involves placing the ligand in the binding site of the target protein and calculating the binding affinity, often expressed as a docking score. researchgate.net A lower docking score generally indicates a more favorable binding interaction. These simulations can reveal key interactions, such as:

Hydrogen Bonds: These are crucial for the specificity and stability of ligand-receptor complexes.

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and the target protein contribute significantly to binding.

Electrostatic Interactions: Attractions or repulsions between charged or polar groups on the ligand and receptor.

Molecular docking studies on benzothiazole derivatives have been used to investigate their potential as inhibitors of various enzymes, including those involved in cancer and microbial infections. bohrium.comnih.gov For instance, docking simulations can elucidate the binding modes of benzothiazole compounds within the ATP-binding pocket of kinases like FGFR-1 and p56lck. biointerfaceresearch.combohrium.com The stability of the predicted ligand-protein complexes is often further validated using molecular dynamics (MD) simulations. researchgate.netnih.gov

Interactive Table: Key Aspects of Molecular Docking for Benzothiazole Derivatives

| Aspect | Description | Relevance | References |

|---|---|---|---|

| Target Protein | The specific biological molecule (e.g., enzyme, receptor) that the ligand is intended to bind to. | Determines the therapeutic application being investigated. | biointerfaceresearch.combohrium.com |

| Binding Site | The specific region on the target protein where the ligand binds. | Understanding the binding site is crucial for designing specific inhibitors. | biointerfaceresearch.com |

| Docking Score | A numerical value that estimates the binding affinity between the ligand and the target protein. | Used to rank and prioritize potential drug candidates. | researchgate.net |

| Binding Mode | The specific orientation and conformation of the ligand within the binding site, including key interactions. | Provides insights into the structural basis of inhibition. | bohrium.com |

| Validation | Often involves comparison with known inhibitors or further analysis with molecular dynamics simulations. | Ensures the reliability of the docking results. | researchgate.netnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com For derivatives of this compound, QSAR studies can be used to predict the biological activity of newly designed compounds based on their molecular descriptors. researchgate.netresearchgate.net

The general workflow of a QSAR study involves:

Data Set Selection: A series of compounds with known biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include physicochemical properties (e.g., logP), electronic properties, and topological indices. nih.gov

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical model that correlates the descriptors with the biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques to ensure its reliability. researchgate.net

QSAR models can guide the optimization of lead compounds by identifying the structural features that are most important for the desired biological activity. For example, a QSAR study on benzothiazole derivatives might reveal that the presence of certain substituents at specific positions on the benzothiazole ring enhances their cytotoxic effects. researchgate.net

Interactive Table: Components of a QSAR Study on Benzothiazole Derivatives

| Component | Description | Example | Reference |

|---|---|---|---|

| Dependent Variable | The biological activity being modeled. | IC50 values for cytotoxicity. | researchgate.net |

| Independent Variables (Descriptors) | Numerical representations of the molecular structure. | Physicochemical, electronic, and topological descriptors. | nih.gov |

| Statistical Method | The algorithm used to build the predictive model. | Multiple Linear Regression (MLR). | researchgate.net |

| Validation Metrics | Statistical parameters used to assess the model's quality. | Correlation coefficient (R²), cross-validated R² (Q²). | researchgate.net |

Conformational Analysis and Energy Minimization Studies

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformers (spatial arrangements of atoms) of a molecule and their relative energies. For flexible molecules like derivatives of this compound, understanding the preferred conformation is crucial for predicting how they will interact with a biological target. arxiv.org

Computational methods, such as semi-empirical (e.g., AM1) or DFT calculations, are used to perform conformational searches and energy minimizations. arxiv.orgnanobioletters.com The process typically involves systematically rotating rotatable bonds and calculating the energy of each resulting conformation. The low-energy conformers are then considered the most likely to be biologically active.

Energy minimization is the process of finding the geometry of a molecule that corresponds to a minimum on the potential energy surface. This is a fundamental step in most computational chemistry studies and is essential for obtaining a realistic representation of the molecule's structure before further analysis, such as molecular docking or QSAR. nanobioletters.com

Interactive Table: Aspects of Conformational Analysis and Energy Minimization

| Aspect | Description | Computational Method | Reference |

|---|---|---|---|

| Conformational Search | Systematic exploration of the different spatial arrangements of a molecule. | Molecular mechanics or quantum mechanics methods. | arxiv.org |

| Energy Minimization | A process to find the lowest energy, and therefore most stable, conformation of a molecule. | DFT, Semi-empirical methods (e.g., AM1). | arxiv.orgnanobioletters.com |

| Potential Energy Surface | A mathematical representation of the energy of a molecule as a function of its geometry. | Scanned to identify stable conformers. | nanobioletters.com |

| Biologically Active Conformation | The specific conformation of a molecule that binds to its biological target. | Predicted through conformational analysis and docking. |

Prediction of Reactivity and Reaction Mechanisms

Computational chemistry can also be used to predict the reactivity of molecules and to elucidate the mechanisms of chemical reactions. For this compound and its derivatives, this can be valuable for understanding their synthesis and potential metabolic pathways. nih.govpsu.edu

DFT calculations are particularly useful for this purpose. By analyzing the electron distribution and frontier molecular orbitals, researchers can predict which sites on the molecule are most susceptible to electrophilic or nucleophilic attack. scirp.org This information can guide the design of synthetic routes to new derivatives.

Furthermore, computational methods can be used to model the entire reaction pathway of a chemical transformation. This involves calculating the energies of reactants, transition states, and products, which allows for the determination of activation energies and reaction rates. Such studies can provide detailed insights into the mechanism of a reaction, which can be difficult to obtain through experimental means alone.

Interactive Table: Computational Prediction of Reactivity and Mechanisms

| Aspect | Description | Computational Approach | Reference |

|---|---|---|---|

| Reactivity Indices | Parameters derived from DFT that predict the reactivity of a molecule. | Calculation of global and local reactivity descriptors. | scirp.org |

| Reaction Pathway Modeling | Simulation of the step-by-step process of a chemical reaction. | Calculation of transition state energies. | |

| Synthetic Route Design | Using reactivity predictions to devise efficient methods for synthesizing new compounds. | Based on predicted sites of electrophilic/nucleophilic attack. | nih.gov |

| Metabolic Pathway Prediction | Predicting how a molecule might be chemically altered by enzymes in the body. | Modeling potential enzymatic reactions. |

Mechanistic Biological Activity Research in Vitro and in Silico Studies

Investigation of Molecular Targets and Pathways

The benzothiazole (B30560) scaffold is a key pharmacophore, a structural feature responsible for a drug's biological activity, and has been identified in numerous pharmaceutical agents with a wide array of biological properties. chemistryjournal.net Investigations have focused on identifying the precise enzymes, receptors, and cellular processes that derivatives of this scaffold, including those with chloro and fluoro substitutions, interact with.

Benzothiazole derivatives have been extensively studied as inhibitors of various enzymes critical to disease progression. The core benzothiazole structure is a recognized scaffold in the inhibition of enzymes like carbonic anhydrase (CA) and various kinases. nih.govpharmacyjournal.in

Kinase Inhibition: The development of tyrosine kinase inhibitors was a significant area of research for benzothiazole compounds in the late 20th century. pharmacyjournal.in More recent studies have continued to explore this activity. For example, the derivative 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (Compound B7) was found to inhibit both AKT and ERK signaling pathways in A431 and A549 cancer cell lines. nih.gov This dual inhibition points to a multi-targeted approach to disrupting cancer cell survival and proliferation pathways. nih.gov

Cholinesterase Inhibition: In the context of Alzheimer's disease research, benzothiazole derivatives featuring fluoro and chloro substituents have demonstrated excellent inhibitory profiles against key enzymes. nih.gov A study on benzothiazole–thiadiazole-based thiazolidinone derivatives showed that compounds with fluoro and chloro groups exhibited potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov The high electronegativity of the fluoro group, in particular, is thought to make the aromatic ring more susceptible to interactions with electron-rich amino acid residues within the enzyme's active site. nih.gov

Other Enzyme Targets: Benzothiazole derivatives have also been investigated as inhibitors of other enzymes. Some have shown activity against fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH), enzymes involved in pain and inflammation pathways. nih.gov

| Derivative Class | Target Enzyme(s) | Key Finding | Source |

|---|---|---|---|

| Benzothiazole-phenyl analogs | FAAH and sEH | Ortho-chloro or ortho-bromo substitution was essential for low nanomolar inhibition. | nih.gov |

| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine | AKT and ERK | Inhibited both signaling pathways in A431 and A549 cells. | nih.gov |

| Benzothiazole–thiadiazole-based thiazolidinones | AChE and BuChE | Fluoro and chloro substituents led to excellent inhibitory profiles. | nih.gov |

| General Benzothiazoles | Carbonic Anhydrase | The scaffold is recognized for its role in CA inhibition. | nih.gov |

While specific receptor binding assay data for 7-Chloro-6-fluoro-1,3-benzothiazole is not extensively detailed in the reviewed literature, the broader class of benzothiazole derivatives is known to interact with various biological receptors. The benzothiazole nucleus is considered a valuable receptor-interacting moiety. nih.gov Its derivatives have been explored for a range of activities that imply receptor interaction, including central dopaminergic and anti-schizophrenia effects. chemistryjournal.netpharmacyjournal.in The design of such compounds often involves computational docking studies to predict binding affinity and mode of interaction with target receptors, even if quantitative binding constants from radioligand assays are not always reported.

A significant body of research demonstrates that benzothiazole derivatives can potently interfere with fundamental cellular processes, particularly those related to cancer.

Inhibition of Cell Proliferation: Numerous studies have documented the anti-proliferative effects of benzothiazole compounds against various cancer cell lines. A dichlorophenyl-containing chlorobenzothiazole amine showed potent anticancer activity across nine different cancer cell lines, with a GI₅₀ value as low as 71.8 nM against a non-small cell lung cancer line. nih.gov Similarly, the derivative 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine significantly inhibited the proliferation of human epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) cells. nih.gov

Induction of Apoptosis: Beyond halting proliferation, certain benzothiazole derivatives can actively induce programmed cell death, or apoptosis. One study identified a pyrrolidine-based imidazo-benzothiazole derivative that induced apoptosis through the enhancement of caspase-3 levels. nih.gov Another compound, 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine, was shown to promote apoptosis and cause cell cycle arrest in A431 and A549 cells, effects that were comparable to a known lead compound, 7-chloro-N-(2,6-dichlorophenyl) benzo[d] thiazole-2-amine. nih.gov

Structure-Activity Relationship (SAR) Elucidation for Molecular Design

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. By systematically modifying the chemical structure and observing the resulting changes in potency and efficacy, researchers can design more effective molecules. For the benzothiazole scaffold, the type and position of chemical substituents are critical determinants of its biological function. pharmacyjournal.innih.gov

The benzothiazole ring system has several positions where chemical modifications can dramatically influence its pharmacological profile. Positions 2, 4, 5, 6, and 7 are recognized as key active sites for substitution. pharmacyjournal.in

Position 2: This is a common site for modification. The introduction of phenyl and substituted phenyl groups at this position has been linked to anticancer, anticonvulsant, and anti-inflammatory properties. pharmacyjournal.in The activity can be further enhanced by including lipophilic groups like amino (-NH₂), hydroxyl (-OH), methyl (-CH₃), or chloro (-Cl) on the phenyl ring. pharmacyjournal.in

Position 4: Electrophilic substitution on the benzothiazole ring often occurs at positions 4 and 6. chemistryjournal.net

Position 5: Substitution at this position can significantly impact potency. Replacing a hydrogen atom with a chloro (-Cl) or fluoro (-F) atom at the 5th position has been shown to increase the potency of the compound. pharmacyjournal.in Conversely, introducing a methoxy (B1213986) (-OCH₃) group at this position was found to reduce binding potency to certain enzymes, possibly by altering the compound's conformation and interaction profile. rsc.org

Position 6: This position is another key site for electrophilic substitution. chemistryjournal.net The addition of hydroxyl (-OH), methoxy (-OCH₃), or methyl (-CH₃) groups at the 6th position generally boosts a compound's potency. pharmacyjournal.in

| Position | Favorable Substituents | Impact on Activity | Source |

|---|---|---|---|

| 2 | Phenyl, Substituted Phenyls (-NH₂, -OH, -CH₃, -Cl) | Anticancer, anticonvulsant, anti-inflammatory properties | pharmacyjournal.in |

| 4 | Site for electrophilic substitution | Influences overall activity | chemistryjournal.net |

| 5 | -Cl, -F | Increases potency | pharmacyjournal.in |

| 6 | -OH, -OCH₃, -CH₃ | Boosts potency | pharmacyjournal.in |

| 7 | -Cl (as in title compound) | Contributes to molecular interactions | researchgate.net |

The presence and position of halogen atoms like fluorine and chlorine are critical to the molecular interactions of benzothiazole derivatives. Their effects are multifaceted, influencing everything from electronic properties to membrane permeability.

Electronic Effects and Halogen Bonding: Halogens, being electron-withdrawing groups, significantly alter the electronic distribution of the benzothiazole ring. chemistryjournal.netresearchgate.net This influences the molecule's ability to participate in noncovalent interactions. One such interaction is the halogen bond (XB), where a halogen atom acts as an electrophilic region (a "sigma-hole") that can interact with a nucleophile. researchgate.netresearchgate.net Electron-withdrawing substituents strengthen the halogen bond. researchgate.net This specific interaction can be crucial for a ligand's binding affinity and specificity to its receptor. researchgate.net Furthermore, the high electronegativity of fluorine can make the adjacent ring system more susceptible to interactions with electron-rich moieties in a target protein. nih.gov

Influence on Crystal Packing and Conformation: In the solid state, halogen substituents play a key role in the crystal packing of molecules. They tend to reduce the contribution of hydrogen-hydrogen (H···H) contacts, with this reduction being compensated for by the formation of hydrogen-halogen (H···X) and halogen-halogen (X···X) contacts. acs.org This can stabilize specific conformations required for biological activity.

Modulation of Physicochemical Properties: The addition of halogens can significantly alter a molecule's lipophilicity, which affects its ability to cross biological membranes. For instance, the addition of para-chloro or para-bromo substituents to certain peptide-based molecules was found to significantly enhance their in vitro blood-brain barrier permeability. researchgate.net This demonstrates that halogen substitution can be a key strategy for improving the drug-like properties of a compound.

In Silico Screening and Virtual Ligand Design

Computational studies, including molecular docking and virtual screening, have been instrumental in rationalizing the biological activities of this compound derivatives and guiding the design of new potential therapeutic agents. These in silico methods predict the binding affinity and interaction patterns of ligands with specific biological targets, offering insights into their potential mechanisms of action before extensive laboratory synthesis and testing.

Researchers have designed and screened benzothiazole derivatives against various enzymatic targets. For instance, docking studies on derivatives of 7-chloro-6-fluoro-benzothiazole have been performed to evaluate their potential as anti-inflammatory agents by predicting their binding to cyclooxygenase (COX-1 and COX-2) enzymes. researchgate.net In one study, a derivative, compound 7a, showed a binding mode similar to that of SC-558, a selective COX-2 inhibitor, suggesting a structural basis for its observed anti-inflammatory effects. researchgate.net

In the realm of antimicrobial research, in silico analyses have been crucial. The antibacterial potential of benzothiazole derivatives has been linked to the inhibition of enzymes essential for bacterial survival, such as the MurB enzyme. nih.gov Docking studies have shown that substitutions on the benzothiazole ring, including chloro and fluoro groups, can significantly influence the binding energy and interaction with the target's active site. nih.gov Similarly, for anticonvulsant activity, benzothiazole derivatives have been screened in silico against Gamma-aminobutyric acid aminotransferase (GABA-AT), an enzyme whose inhibition can increase GABA levels in the brain, leading to a reduction in neuronal excitability. wjarr.com Other research has used tubulin protein as a target for in silico screening of 6-fluoro-triazolo-benzothiazole analogues, including those with an 8-chloro-7-fluoro-benzothiazole core, to investigate their antimitotic potential. pensoft.net

These computational approaches allow for the high-throughput screening of virtual libraries of compounds, helping to prioritize derivatives with the most promising predicted activity for synthesis and further biological evaluation. wjarr.comresearchgate.net

Interactive Table: In Silico Docking Studies of Benzothiazole Derivatives

| Compound/Derivative Class | Target Protein | Predicted Activity | Key Findings | Reference |

| 7-Chloro-(6-fluoro-benzothiazole) acetanilide (B955) (7a) | COX-1 and COX-2 | Anti-inflammatory | Similar binding mode to selective COX-2 inhibitor SC-558. | researchgate.net |

| Benzothiazole-based azo dyes | MurB enzyme | Antibacterial | Chloro group at the 5th position of the benzothiazole ring increased antibacterial activity. | nih.gov |

| 6-Fluoro-triazolo-benzothiazole analogues | Tubulin (PDB: 6QQN) | Antimitotic | Final compounds are derivatives of 8-chloro-7-fluoro-1-[4-methylphenyl]sulphonyl-1,9a-dihydro researchgate.netnih.govresearchgate.nettriazolo[3,4-b] researchgate.netrsc.orgbenzothiazole. | pensoft.net |

| Designed benzothiazole derivatives | GABA-aminotransferase (GABA-AT) | Anticonvulsant | Screened 66 derivatives; study affirmed significant anticonvulsant potential based on mol dock values. | wjarr.com |

| Coumarin–benzothiazole Schiff bases | Microbial proteins | Antimicrobial | In silico ADMET studies predicted drug-like features, suggesting potential as lead molecules. | researchgate.net |

Antimicrobial Activity Research (Mechanism-Focused, not Clinical)

Derivatives of this compound have been a subject of significant research for their antimicrobial properties. Studies have focused on elucidating the mechanisms by which these compounds inhibit the growth of bacteria and fungi.

Antibacterial Mechanism Studies

The antibacterial action of benzothiazole derivatives is often attributed to their ability to interfere with essential bacterial enzymes. The presence of halogen atoms like chlorine and fluorine on the benzothiazole ring is frequently associated with enhanced antibacterial efficacy. nih.govrsc.org

One of the primary mechanisms investigated is the inhibition of bacterial cell wall synthesis. Specifically, the enzyme uridine (B1682114) diphosphate-N-acetylenolpyruvylglucosamine reductase (MurB) has been identified as a key target. nih.gov MurB is crucial for the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. In silico studies have shown that benzothiazole derivatives can bind effectively to the MurB enzyme, and structure-activity relationship (SAR) analyses indicate that chloro substitution on the benzothiazole ring can enhance this activity. nih.gov

Another explored mechanism is the inhibition of bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV. researchgate.net These enzymes are vital for bacterial DNA replication, transcription, and repair. By inhibiting their function, the compounds can disrupt these fundamental cellular processes, leading to bacterial cell death. The addition of fluorine to the core structure, creating fluoroquinolones, is a well-known strategy to improve the spectrum and properties of topoisomerase inhibitors. researchgate.net Research on N-{6-fluoro-7-[(substituted)-amino] 1, 3-benzothiazole-2-yl} nitrobenzamides has highlighted the importance of the fluorobenzothiazole scaffold in achieving significant antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net

Antifungal Mechanism Studies

The antifungal activity of this compound derivatives has also been evaluated, with several studies identifying potent compounds. A series of 7-Chloro-(6-fluorobenzothiazole)-2-amino(substituted) acetanilides (6a-f) were synthesized and screened for their antifungal effects, with compounds 6b, 6c, and 6e showing promising activity. researchgate.net

The primary mechanism of action for many antifungal benzothiazoles is the inhibition of ergosterol (B1671047) biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. The enzyme lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme, is a critical step in the ergosterol pathway. Docking studies have suggested that benzothiazole derivatives can inhibit this enzyme, disrupting the integrity of the fungal cell membrane and leading to cell death. nih.gov This mechanism is a common target for azole antifungal drugs. Furthermore, some benzothiazole derivatives, such as 2-thiocyanomethylthio-benzothiazole (TCMTB), are known fungicides used to prevent fungal attacks. nih.gov

Interactive Table: Antimicrobial Activity of this compound Derivatives

| Compound Series | Tested Organisms | Proposed Mechanism | Key Findings | Reference |

| 7-Chloro-(6-fluorobenzothiazole)-2-amino(substituted) acetanilides (6a-f) | Fungi | Not specified | Compounds 6b, 6c, and 6e showed promising antifungal activity. | researchgate.net |

| N-{6-fluoro-7-[(substituted)-amino] 1, 3-benzothiazole-2-yl}-nitrobenzamides | Staphylococcus aureus, Escherichia coli | Inhibition of Type II topoisomerases (e.g., DNA gyrase) | The fluorobenzothiazole scaffold is important for antibacterial activity. | researchgate.net |

| Heteroarylated benzothiazoles | E. coli, C. albicans | Inhibition of MurB (antibacterial); Inhibition of 14-lanosterol demethylase (antifungal) | Docking studies revealed probable inhibition of these key enzymes. | nih.gov |

| 8-substituted-7-fluoro-benzo researchgate.netnih.govthiazolo[2,3-c] researchgate.netnih.govresearchgate.nettriazole | Bacteria and Fungi | Not specified | Synthesized from 7-substituted-6-fluoro-benzothiazol-2-ylamine; showed moderate antimicrobial activity. | orientjchem.org |

Anti-Inflammatory and Analgesic Activity Research (Mechanistic In Vitro/In Vivo Models)

Derivatives of the this compound scaffold have demonstrated significant potential as anti-inflammatory and analgesic agents in various preclinical models. The mechanism of action often involves the modulation of key pathways in the inflammatory cascade.

A prominent mechanism for the anti-inflammatory effect of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins. In vivo studies on a series of 7-Chloro-(6-fluorobenzothiazole)-2-amino(substituted) acetanilides showed that a specific derivative (compound 7a) possessed significant anti-inflammatory and analgesic activities with a reduced ulcerogenic effect compared to standard drugs. researchgate.net This favorable profile was supported by molecular docking studies, which indicated that compound 7a binds to the active site of COX-2 in a manner similar to a selective COX-2 inhibitor, suggesting a potential for reduced gastrointestinal side effects. researchgate.net

More recent research has identified a novel benzothiazole derivative, B7, which evolved from a lead compound, 7-chloro-N-(2, 6-dichlorophenyl) benzo[d] thiazole-2-amine. nih.gov Compound B7 demonstrated dual anti-inflammatory and anticancer activities. Its anti-inflammatory action was evidenced by its ability to significantly lower the levels of pro-inflammatory cytokines IL-6 and TNF-α in vitro. nih.gov Mechanistically, B7 was found to inhibit both the AKT and ERK signaling pathways, which are crucial not only for tumor cell survival but also for mediating inflammatory responses. nih.gov

Analgesic activity is often evaluated alongside anti-inflammatory effects. Studies using the acetic acid-induced writhing model in mice, a common test for peripheral analgesic activity, have confirmed the pain-relieving properties of these derivatives. researchgate.netresearchgate.netuniv-ovidius.ro The analgesic effects are generally considered to be linked to the inhibition of prostaglandin (B15479496) synthesis. researchgate.net

Interactive Table: Anti-inflammatory and Analgesic Activity of Benzothiazole Derivatives

| Compound/Derivative | Model/Assay | Mechanism | Result | Reference |

| Compound 7a (7-Chloro-(6-fluorobenzothiazole) derivative) | Acetic acid-induced writhing (mice); Carrageenan-induced paw edema | COX-2 Inhibition (predicted) | Significant analgesic and anti-inflammatory activity with low ulcerogenic effect. | researchgate.net |

| Compound B7 (derivative of 7-chloro-benzo[d]thiazole-2-amine) | In vitro cytokine assay (LPS-induced RAW264.7 cells) | Inhibition of AKT and ERK pathways | Significantly reduced levels of inflammatory cytokines IL-6 and TNF-α. | nih.gov |

| 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one | Acetic acid-induced writhing (mice) | Inhibition of prostanoids (presumed) | Exhibited significant analgesic activity (83.80% protection at 40 mg/kg). | researchgate.netuniv-ovidius.ro |

Other Explored Biological Activities (e.g., Anticonvulsant, Anthelmintic, Antioxidant)

Beyond antimicrobial and anti-inflammatory effects, the versatile this compound scaffold has been explored for other potential therapeutic applications.

Anticonvulsant Activity: The benzothiazole nucleus has been identified as a promising pharmacophore for developing anticonvulsant agents. wjarr.comrsc.org The primary proposed mechanism is the inhibition of the enzyme GABA-aminotransferase (GABA-AT). wjarr.com This enzyme is responsible for the degradation of the inhibitory neurotransmitter GABA. By inhibiting GABA-AT, these compounds can increase GABA levels in the brain, which helps to suppress seizure activity. In silico screening of numerous benzothiazole derivatives has supported their potential as GABA-AT inhibitors. wjarr.com Preclinical evaluation in animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests, are standard methods used to confirm this activity. nih.govnih.gov

Anthelmintic Activity: Research has specifically demonstrated the anthelmintic potential of derivatives synthesized from 2-amino-6-fluoro-7-chlorobenzothiazole. researchgate.netepa.gov In one study, this starting material was used to create a Schiff's base, which was then reacted with various amines to produce a series of new compounds. researchgate.net These derivatives were screened for their anthelmintic activity using earthworms (Pheretima posthuma), a common model for this type of investigation. Several of the newly synthesized molecules showed promising activity, indicating that the this compound core can serve as a template for developing new drugs against parasitic worm infections. researchgate.netepa.govignited.in

Antioxidant Activity: Several studies have reported the antioxidant properties of benzothiazole derivatives. nih.gov The antioxidant capacity is often evaluated using the DPPH (1,1-diphenyl-2-picrylhydrazyl) free radical-scavenging assay. In this test, the ability of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH radical is measured. A series of 7-Chloro-(6-fluorobenzothiazole)-2-amino(substituted) acetanilides were synthesized and showed very good antioxidant activity, with IC50 values indicating their potency as radical scavengers. researchgate.net This activity is significant as oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties can help mitigate cellular damage.

Applications in Chemical Research and Materials Science

As Synthetic Building Blocks and Intermediates for Complex Molecules

The 7-chloro-6-fluoro-1,3-benzothiazole scaffold, particularly in its 2-amino substituted form (2-amino-7-chloro-6-fluoro-1,3-benzothiazole), serves as a crucial starting material for the synthesis of a diverse range of complex heterocyclic molecules. amazonaws.comresearchgate.netresearchgate.netresearchgate.net Its reactive nature allows for further chemical modifications, making it a valuable intermediate in medicinal and chemical research.

One of the primary applications of this compound is in the preparation of Schiff's bases. These are formed through the condensation reaction of the 2-amino group with various aromatic aldehydes. The resulting imine linkage in the Schiff's base provides a platform for the construction of other heterocyclic systems.

For instance, these Schiff's bases can be further cyclized to produce azetidin-2-ones, which are four-membered lactam rings. amazonaws.com This is typically achieved through reaction with chloroacetyl chloride in the presence of a base like triethylamine. Similarly, reaction with thioglycolic acid can yield thiazolidin-4-ones.

The 2-hydrazino derivative of this compound is another key intermediate. amazonaws.com This compound can be condensed with chalcones (α,β-unsaturated ketones) to form pyrazole (B372694) derivatives. amazonaws.com These reactions highlight the role of this compound as a versatile precursor for generating a variety of heterocyclic structures with potential applications in drug discovery and materials science.

Table 1: Examples of Complex Molecules Synthesized from this compound Derivatives

| Starting Material | Reagent(s) | Product Class | Reference |

|---|---|---|---|

| 2-amino-7-chloro-6-fluoro-1,3-benzothiazole | Aromatic aldehydes | Schiff's bases | |

| Schiff's base of 2-amino-7-chloro-6-fluoro-1,3-benzothiazole | Chloroacetyl chloride, triethylamine | Azetidin-2-ones | amazonaws.com |

| Schiff's base of 2-amino-7-chloro-6-fluoro-1,3-benzothiazole | Thioglycolic acid | Thiazolidin-4-ones | |

| 2-hydrazino-7-chloro-6-fluoro-1,3-benzothiazole | Chalcones | Pyrazoles | amazonaws.com |

| 2-amino-7-chloro-6-fluoro-1,3-benzothiazole | p-acetamido benzene (B151609) sulphonyl chloride, m-nitro benzaldehyde, chloroacetyl chloride | Sulfonamide-containing azetidin-2-ones | amazonaws.com |

Ligands in Metal-Catalyzed Reactions

The benzothiazole (B30560) core contains both nitrogen and sulfur atoms, which are capable of coordinating with metal ions. This suggests the potential for this compound and its derivatives to act as ligands in metal-catalyzed reactions. mdpi.com The nitrogen atom in the thiazole (B1198619) ring, in particular, can donate a pair of electrons to a metal center, forming a coordination complex. Such complexes can exhibit catalytic activity, influencing the rate and selectivity of chemical transformations.

While specific examples of this compound itself acting as a ligand in published research are not abundant, the broader class of benzothiazoles has been shown to form complexes with metals like copper, which can have applications in catalysis and antimicrobial research. mdpi.com The electronic properties of the benzothiazole ring can be tuned by the presence of substituents. The electron-withdrawing nature of the chlorine and fluorine atoms in this compound could influence the coordination properties of the molecule, potentially affecting the stability and reactivity of its metal complexes.

Furthermore, other fluorinated heterocyclic compounds have been noted for their metal-binding capabilities, forming stable complexes that are relevant in the development of active pharmaceutical ingredients. ossila.com This lends support to the potential for this compound to be explored for similar applications. The study of such metal complexes is an active area of research, with potential applications in catalysis, materials science, and medicinal chemistry.

Precursors for Functional Materials (e.g., Optoelectronic Materials, Polymers)

The benzothiazole moiety is a recognized structural unit in the design of functional organic materials, including those with applications in optoelectronics. Benzothiadiazole derivatives, which are structurally related to benzothiazoles, are known to be effective building blocks for conjugated polymers used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govnih.gov These materials often exhibit desirable electronic and photophysical properties, such as high charge carrier mobility and strong light absorption or emission.

Given this precedent, this compound represents a potential precursor for the synthesis of novel functional materials. The presence of the halogen atoms provides reactive sites for cross-coupling reactions, such as Suzuki or Stille couplings, which are commonly employed in the synthesis of conjugated polymers. By incorporating the this compound unit into a polymer backbone, it may be possible to modulate the electronic properties, solubility, and solid-state packing of the resulting material.

Table 2: Potential Applications of this compound in Functional Materials

| Material Class | Potential Role of this compound | Desired Properties |

|---|---|---|

| Conjugated Polymers for Optoelectronics | Monomer unit in the polymer backbone | Tunable electronic band gap, high charge carrier mobility, good photoluminescence |

| Flame-Retardant Polymers | Additive or co-monomer | Improved thermal stability and resistance to combustion |

In addition to optoelectronic materials, azaheterocycles (heterocycles containing nitrogen) are being explored for the development of flame-retardant polymers. acs.org The incorporation of such units into polymer chains can enhance their thermal stability and reduce their flammability. While specific studies on the use of this compound in this context are limited, its heterocyclic nature suggests it could be a candidate for investigation in the field of flame-retardant materials.

Future Directions and Research Perspectives

Emerging Synthetic Methodologies for Halogenated Benzothiazoles

The synthesis of the benzothiazole (B30560) scaffold, a critical component of numerous pharmaceuticals, is undergoing a significant transformation towards more efficient and environmentally friendly methods. bohrium.com Traditionally, the synthesis involves the condensation of 2-aminothiophenols with various carbonyl compounds, but these methods often require harsh conditions or toxic reagents. ijper.org Recent advancements focus on overcoming these limitations, with particular relevance for producing complex structures like 7-Chloro-6-fluoro-1,3-benzothiazole.

Emerging strategies are increasingly favoring green chemistry principles. eurekaselect.com This includes the use of water as a solvent, microwave-assisted synthesis, and the development of reusable catalysts. For instance, researchers have successfully used a simple mixture of H2O2/HCl in ethanol (B145695) at room temperature for the condensation of 2-aminothiophenol (B119425) with aldehydes, offering high yields and a short reaction time. nih.gov Another green approach utilizes a nanorod-shaped ionogel as a non-toxic, recyclable catalyst for solvent-free synthesis, achieving excellent yields in as little as 10-25 minutes. mdpi.com

Catalyst innovation is a major driver in modern benzothiazole synthesis. Metal-based nanocatalysts, such as those incorporating copper, palladium, or zinc oxide nanoparticles, have shown high efficiency and selectivity. mdpi.com Bimetallic particle catalysts like Fe3O4@SiO2@Cu-MoO3 are being engineered to facilitate the synthesis from diverse aldehydes with high yields. mdpi.com Beyond metals, organocatalysis is also gaining traction. The use of iodine-based catalysts, such as phenyl iodoniumbis(trifluoroacetate) (PIFA) or even molecular iodine in solvent-free conditions, provides rapid and economical routes to benzothiazole derivatives. bohrium.comnih.gov Intramolecular cyclization of ortho-halogenated precursors is another key method being refined for creating halogenated benzothiazoles. mdpi.comresearchgate.net These advanced methodologies are crucial for the efficient and sustainable production of specifically substituted compounds like this compound.

Advanced Computational Modeling for Predictive Research

Computational modeling has become an indispensable tool in the study of halogenated benzothiazoles, enabling researchers to predict molecular properties and guide experimental work. In silico techniques, such as molecular docking, are routinely used to predict the binding affinity and interaction patterns of benzothiazole derivatives with specific biological targets. nih.gov This allows for the rational design of new compounds with potentially enhanced activity. For example, docking studies have been used to understand how benzothiazole derivatives interact with the active sites of enzymes like E. coli dihydroorotase, revealing key hydrogen bonds and hydrophobic interactions that contribute to their inhibitory effects. nih.govnih.gov

Beyond simple docking, advanced computational methods provide deeper insights. The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties using web-based tools like SwissADME and admetSAR is now a standard step in early-stage drug discovery. nih.govnih.gov These predictions help to identify candidates with good drug-like properties and to flag potential liabilities before costly synthesis and testing are undertaken. nih.gov For more fundamental investigations, quantum-mechanical calculations are employed to understand the electronic properties of these molecules, which can be crucial for their function in applications like fluorescent probes or as electronic materials. researchgate.net These predictive models streamline the discovery process, reducing the reliance on trial-and-error and allowing for a more focused approach to developing derivatives of this compound.

Exploration of Novel Molecular Targets and Mechanistic Pathways

The benzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets. nih.gov Research is continuously uncovering new molecular targets and mechanisms of action for its halogenated derivatives, expanding their therapeutic potential far beyond initial applications.

A significant area of research is in oncology, where benzothiazole derivatives have been shown to interact with multiple targets in cancer-related signaling pathways. nih.gov These include:

Receptor Tyrosine Kinases: Such as EGFR and c-Met. nih.gov

PI3K/Akt/mTOR Pathway: A critical pathway in cancer cell growth and survival, which is inhibited by some benzothiazole compounds. nih.govacs.org

Tubulin Polymerization: Certain benzothiazole hybrids act as tubulin polymerization inhibitors, binding to the colchicine (B1669291) site and disrupting the cellular microtubule network, which leads to cell cycle arrest and apoptosis. nih.gov

DNA Gyrase: In the field of antibiotics, novel benzothiazole derivatives have been developed as potent inhibitors of DNA gyrase, an essential bacterial enzyme, showing activity against priority pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa. acs.org

The mechanistic pathways through which these compounds exert their effects are also a key focus. For instance, studies have shown that some benzothiazoles induce apoptosis (programmed cell death) in cancer cells and inhibit key signaling pathways like AKT and ERK. nih.gov In the context of infectious diseases, research has detailed how certain derivatives cause leakage of DNA and proteins from fungal spores. nih.gov Furthermore, the specific roles of halogen atoms (chlorine and fluorine) on the benzothiazole ring are being investigated for their influence on target affinity and metabolic stability, with fluorinated derivatives often showing enhanced potency. ijper.org

Development of High-Throughput Synthesis and Screening Techniques for Derivatives

To fully exploit the potential of the this compound scaffold, researchers are turning to high-throughput synthesis and screening (HTS) techniques. These methods allow for the rapid creation and evaluation of large libraries of related compounds, accelerating the discovery of new lead molecules.